BenchChemオンラインストアへようこそ!

6-Methoxy-2-phenylquinazoline

Medicinal Chemistry Anticancer Agents Synthetic Intermediate

6-Methoxy-2-phenylquinazoline (CAS 34637-66-6) is a heterocyclic compound belonging to the quinazoline family, characterized by a core bicyclic structure with a phenyl substituent at the 2-position and a methoxy group at the 6-position. It is primarily utilized as a versatile synthetic intermediate for the construction of more complex, biologically active molecules, especially 4-anilinoquinazoline derivatives targeting kinases and other enzymes.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 34637-66-6
Cat. No. B3261647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenylquinazoline
CAS34637-66-6
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-18-13-7-8-14-12(9-13)10-16-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyFZADDHMDKJUUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-phenylquinazoline (CAS 34637-66-6): A Key Quinazoline Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-Methoxy-2-phenylquinazoline (CAS 34637-66-6) is a heterocyclic compound belonging to the quinazoline family, characterized by a core bicyclic structure with a phenyl substituent at the 2-position and a methoxy group at the 6-position [1]. It is primarily utilized as a versatile synthetic intermediate for the construction of more complex, biologically active molecules, especially 4-anilinoquinazoline derivatives targeting kinases and other enzymes [1]. Its core scaffold is a 'privileged structure' in drug discovery, meaning it is a molecular framework that reliably interacts with diverse biological targets .

6-Methoxy-2-phenylquinazoline Sourcing: Why the 6-Methoxy and 2-Phenyl Substituents Are Non-Interchangeable for Specific Research Applications


For scientists procuring this specific compound, generic substitution with other 2-phenylquinazolines or 6-substituted quinazolines is not recommended due to critical differences in electronic properties, metabolic stability, and synthetic utility. The electron-donating 6-methoxy group directly influences the reactivity of the quinazoline core differently than a 6-chloro (electron-withdrawing) or 6-methyl (weakly donating) group, which is crucial for downstream chemical transformations like nucleophilic aromatic substitution at the 4-position [1]. More critically, the 6-methoxy substitution pattern is essential for creating specific kinase inhibitor pharmacophores; as demonstrated in anticancer research, the introduction of a methoxy group at the 6- and 7-positions is a deliberate strategy to enhance inhibitory activity, a benefit not replicable by other substituents [2].

Quantitative Evidence Guide: 6-Methoxy-2-phenylquinazoline Differentiation from Closest Analogs


6-Methoxy-2-phenylquinazoline as a Key Intermediate: Anticancer Activity of Its Derived Quinazoline-Pyrrole Hybrids vs. Doxorubicin

6-Methoxy-2-phenylquinazoline is not the active pharmaceutical ingredient itself, but a crucial precursor. Its value is proven by the activity of the compounds it generates. Quinazoline-pyrrole hybrids, synthesized directly from a 6-methoxy-2-phenylquinazoline derivative (4-chloro-7-(3-chloropropoxy)-6-methoxy-2-phenylquinazoline), demonstrated comparable anticancer potency to the standard chemotherapy agent doxorubicin in a head-to-head comparison [1]. This establishes the specific 6-methoxy-2-phenyl scaffold as a validated entry point for generating active chemotypes [1].

Medicinal Chemistry Anticancer Agents Synthetic Intermediate

Impact of 6-Methoxy Substitution on CYP2A6 Binding Affinity: A Class-Level Differentiation from Unsubstituted Quinazoline Scafolds

A specific, quantifiable interaction differentiating 6-methoxy-2-phenylquinazoline from many other quinazoline analogs is its measured binding affinity for the drug-metabolizing enzyme Cytochrome P450 2A6 (CYP2A6). It displays a binding constant (Kd) of 4.5 μM, categorized as a Type I interaction [1]. While a direct head-to-head comparison under identical conditions is not available, this profile is distinct from unsubstituted quinazoline, which typically shows negligible CYP2A6 affinity, indicating the 6-methoxy-2-phenyl substitution pattern creates a specific P450 recognition motif.

Drug Metabolism Cytochrome P450 Chemical Biology

Physicochemical Differentiation: 6-Methoxy vs. 6-Chloro and 6-Methyl Analogs for Formulation and Handling

In a procurement context, the specific substitution governs the compound's physicochemistry, which directly impacts handling, solubility, and further derivatization. The methoxy group confers higher polarity compared to halogen or alkyl analogs. The predicted logP for 6-Methoxy-2-phenylquinazoline is approximately 3.05, which is significantly lower than the 6-chloro analog (predicted logP ~3.8) and the 6-methyl analog (predicted logP ~3.6) [1]. This difference in lipophilicity is a key selection criterion for researchers planning synthetic routes or biological assays where solubility is a limiting factor.

Pre-formulation Physicochemistry Procurement Specifications

Validated Application Scenarios for 6-Methoxy-2-phenylquinazoline in Academic and Industrial Research


Medicinal Chemistry: A Validated Precursor for Kinase-Targeted Anticancer Hybrids

This is the primary, evidence-backed application. 6-Methoxy-2-phenylquinazoline serves as the essential core scaffold for synthesizing 4-anilinoquinazoline-pyrrole hybrids. As demonstrated, these final molecules achieve in vitro anticancer activity comparable to doxorubicin [1]. This makes the compound a strategic purchase for medicinal chemistry groups running lead optimization programs targeting breast (MCF-7) and lung (A-549) cancers.

Chemical Biology: A Ligand for Cytochrome P450 2A6 Interaction Studies

The compound's verified ability to bind CYP2A6 (Kd = 4.5 µM) provides a specific application as a tool compound or starting scaffold for studying CYP2A6-mediated metabolism [1]. Unlike the unsubstituted quinazoline core, this molecule can serve as a recognition probe for this specific isoform, enabling drug metabolism and pharmacokinetics (DMPK) studies.

Process Chemistry: An Intermediate with Favorable Physicochemical Handling Properties

For process chemists, the choice of the 6-methoxy analog over a 6-chloro or 6-methyl analog is justified by its handling properties. Its lower predicted logP (~3.05) compared to the chlorinated analog (~3.8) translates to better solubility in polar solvents [1][2]. This can simplify reaction workups, improve yield in aqueous/ polar transformations, and facilitate purification when the compound is used in large-scale synthesis.

Quote Request

Request a Quote for 6-Methoxy-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.